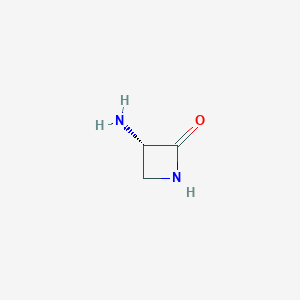

(S)-3-Aminoazetidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-aminoazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBWDZYSLVSRRI-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515338 | |

| Record name | (3S)-3-Aminoazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80582-10-1 | |

| Record name | (3S)-3-Aminoazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S 3 Aminoazetidin 2 One and Its Chiral Derivatives

Stereoselective Formation of the Azetidinone Ring

The construction of the four-membered azetidinone (or β-lactam) ring with precise control over its stereochemistry is paramount for synthesizing optically active compounds. Two prominent strategies for achieving this are the Staudinger cycloaddition and the use of chiral precursors.

Staudinger Cycloaddition: Mechanistic Insights and Diastereoselectivity Control

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains one of the most versatile and widely used methods for constructing the β-lactam ring. acs.orgwikipedia.orgresearchgate.net This reaction can generate up to two new chiral centers, making stereocontrol a critical aspect. acs.org

The reaction involves the formal [2+2] cycloaddition of a ketene with an imine to yield a β-lactam. wikipedia.org The use of chiral imines is a common strategy to induce asymmetry in the final product. researchgate.net For instance, chiral imines derived from D-glyceraldehyde have been shown to react with ketenes to produce a single diastereomer out of four possible ones. bme.hu Similarly, chiral N,N-dialkylhydrazones have been effectively used as imine surrogates in Staudinger-like cycloadditions, offering high chemical and stereochemical yields. nih.gov The stability and tunable nature of these hydrazones make them valuable reagents in this context. nih.gov

The ketene component can be generated in situ from various precursors, such as acyl chlorides in the presence of a base like triethylamine (B128534). researchgate.netmdpi.com The nature of the substituents on both the ketene and the imine significantly influences the reaction's stereochemical outcome. rsc.org

The mechanism of the Staudinger cycloaddition is generally accepted to be a two-step process. acs.org The initial step involves a nucleophilic attack of the imine's nitrogen atom on the central carbon of the ketene, forming a zwitterionic intermediate. acs.orgwikipedia.orgorganic-chemistry.org This intermediate then undergoes a conrotatory electrocyclic ring closure to form the β-lactam ring. acs.orgarkat-usa.org

The stereoselectivity of the reaction is determined by the competition between the direct ring closure of the zwitterionic intermediate and its isomerization. organic-chemistry.orgresearchgate.net Several factors influence this competition and, consequently, the final stereochemistry:

Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and leading to a preference for trans-β-lactams. organic-chemistry.org

Imine Geometry: Generally, (E)-imines lead to the formation of cis-β-lactams, while (Z)-imines yield trans-β-lactams. acs.org This is because cyclic (E)-imines, which cannot isomerize, specifically produce cis-products. arkat-usa.org

Solvent Polarity: The polarity of the solvent can influence the lifetime of the zwitterionic intermediate. Polar solvents can stabilize the intermediate, increasing the likelihood of isomerization and the formation of trans-products. researchgate.net In contrast, non-polar solvents favor direct ring closure to yield cis-products. researchgate.net

Torquoelectronic Effects: In reactions involving unsymmetrically disubstituted ketenes, torquoelectronic effects, which describe the preference for inward or outward rotation of substituents during electrocyclization, can also play a role in determining the diastereoselectivity. acs.orgpku.edu.cn However, recent studies suggest that the rate-determining step of the reaction can differ between pathways, and the torquoelectronic model alone may not always predict the outcome accurately. pku.edu.cn

Table 1: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Influence on Stereochemistry |

|---|---|

| Ketene Substituents | Electron-donating groups favor cis-products. organic-chemistry.org |

| Electron-withdrawing groups favor trans-products. organic-chemistry.org | |

| Imine Substituents | Electron-withdrawing groups favor cis-products. organic-chemistry.org |

| Electron-donating groups favor trans-products. organic-chemistry.org | |

| Imine Geometry | (E)-imines generally yield cis-β-lactams. acs.org |

| (Z)-imines generally yield trans-β-lactams. acs.org | |

| Solvent | Polar solvents can favor trans-products. researchgate.net |

| Non-polar solvents favor cis-products. researchgate.net |

Enantioselective Routes from Chiral Precursors

An alternative and highly effective approach to chiral β-lactams involves the use of readily available chiral starting materials, such as α-amino acids or compounds functionalized with chiral auxiliaries.

One of the most efficient and enantioselective methods for synthesizing (S)-3-Aminoazetidin-2-one starts from N-protected L-serine derivatives. This strategy leverages the inherent chirality of the amino acid to establish the stereochemistry of the final product. A typical sequence involves:

Amide Coupling: The N-protected L-serine is coupled with an amine, for example, p-anisidine, to form an amide intermediate.

Cyclization: The resulting amide undergoes a cyclization reaction to form the β-lactam ring. This can often be achieved in a one-pot procedure. For instance, dipeptides containing dibenzyl-protected serine can be cyclized using the Mitsunobu reaction to yield the desired β-lactam with high stereoselectivity. researchgate.net The choice of protecting group on the serine nitrogen is crucial for the success of the cyclization. researchgate.netresearchgate.net

Deprotection: Finally, the protecting groups are removed to yield the target this compound.

This approach has been successfully applied to the synthesis of β-lactam-containing pseudopeptides. researchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. This strategy has been widely employed in the asymmetric synthesis of β-lactams. researchgate.netrsc.org

Several types of chiral auxiliaries have been proven effective:

Sugar-Derived Auxiliaries: D-glucosamine has been used as a chiral auxiliary in the Staudinger reaction. A chiral Schiff base derived from D-glucosamine reacts with ketenes, and the auxiliary is subsequently removed via β-elimination. rsc.org

Amino Alcohol-Derived Auxiliaries: Chiral amino alcohols derived from natural sources like monoterpenes have been used to create libraries of diastereoisomeric aminodiols, which can serve as chiral catalysts or auxiliaries. mdpi.combeilstein-journals.org

Other Chiral Molecules: Other examples include the use of (R)-2-phenylglycine and chiral N,N-dialkylhydrazones as effective chiral auxiliaries in the synthesis of 2-azetidinones. nih.govuu.nl Chiral auxiliaries can be attached to either the imine or the ketene component to control the stereochemistry of the cycloaddition. rsc.org For instance, chiral 3,4-disubstituted succinimidoacetyl chlorides, derived from tartaric acid, have been used as chiral ketene precursors. google.com

Table 2: Examples of Chiral Auxiliaries in Azetidinone Synthesis

| Chiral Auxiliary Source | Type of Reaction | Reference |

|---|---|---|

| D-Glucosamine | Staudinger Cycloaddition | rsc.org |

| (R)-2-Phenylglycine | Asymmetric Synthesis | uu.nl |

| L-Valine | Staudinger-like Cycloadditions | nih.gov |

| Tartaric Acid | Staudinger Cycloaddition | google.com |

| Monoterpenes | Stereoselective Transformations | mdpi.combeilstein-journals.org |

Cyclization Reactions of Acyclic Precursors

The construction of the strained four-membered β-lactam ring of this compound often relies on the cyclization of carefully designed acyclic precursors. These methods involve forming one or more of the ring's covalent bonds in a key cyclization step, which can be achieved through various intramolecular protocols or by reacting intermolecular components like Schiff bases and acyl chlorides.

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a powerful strategy for forming the azetidin-2-one (B1220530) ring, leveraging the proximity of reactive groups within a single molecule to facilitate ring closure. A prevalent approach involves the nucleophilic displacement of a leaving group on a preformed linear substrate by a nitrogen nucleophile. acs.org This strategy's main challenge is often the competition with elimination reactions, which is influenced by the strain of the forming four-membered ring. acs.org

Other innovative intramolecular methods have been developed, including:

Ester Enolate-Imine Cyclization: This reaction involves the intramolecular cyclization of enolates generated from ω-imino esters. Depending on the reaction conditions, such as the base and solvent used, this method can afford polycyclic β-lactams with high levels of stereocontrol. acs.org

Radical Cyclization: Strategies involving the intramolecular cyclization of unsaturated α-carbamoyl radicals or imines have proven effective for constructing a variety of lactam skeletons, including β-lactams. nih.gov

Miscellaneous Cyclizations: A review of synthetic methods highlights several other intramolecular pathways, such as the cyclization of haloacetamidoacetates, intramolecular carbene insertion into C-H bonds of α-diazoalkanamides, and the ring-opening cyclization of α,β-epoxyalkanamidoacetates. researchgate.net

A summary of representative intramolecular cyclization conditions for β-lactam synthesis is presented below.

| Precursor Type | Base/Conditions | Diastereomeric Ratio (dr) / Yield | Reference |

| ω-Imino ester (S)-1a | LiHMDS, THF, -78 °C to rt | 2a/3a (50:50) + 4 (trace) / 65% | acs.org |

| ω-Imino ester (S)-1a | NaHMDS, THF, -78 °C to rt | 2a/3a (65:35) / 65% | acs.org |

| ω-Imino ester (S)-1a | KOtBu, THF, -78 °C to rt | 2a/3a (77:23) / 70% | acs.org |

| Aldimine I1a-c / Methyl acrylate | K2CO3, N-BCB, MeCN, rt | 70-85% (for Michael adduct) | nih.gov |

| Michael Adduct I2 | Microwave irradiation | High yields, reduced time | nih.gov |

Table 1: Conditions and outcomes for selected intramolecular β-lactam cyclization reactions.

Schiff Base Cyclization with Acyl Chlorides

The reaction between a Schiff base (imine) and a ketene, generated in situ from an acyl chloride and a tertiary amine, is known as the Staudinger synthesis or Staudinger cycloaddition. organic-chemistry.orgrsc.org This [2+2] cycloaddition is one of the most fundamental and widely used methods for constructing the β-lactam ring. organic-chemistry.orgmdpi.com The cyclization of Schiff bases with reagents like chloroacetyl chloride in the presence of a base such as triethylamine is a direct and effective route to 2-azetidinone derivatives. derpharmachemica.comresearchgate.netglobalresearchonline.net

The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene, forming a zwitterionic intermediate which then undergoes conrotatory electrocyclization to yield the azetidinone ring. organic-chemistry.orgmdpi.com The stereochemical outcome of the reaction (cis vs. trans isomers) is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams. organic-chemistry.org

This method is versatile, allowing for the synthesis of a wide array of substituted β-lactams, including those with chloro, acetoxy, and phenoxy groups at the C3 position by using the corresponding acyl chlorides (e.g., chloroacetyl chloride, acetoxyacetyl chloride, phenoxyacetyl chloride). mdpi.com For instance, the reaction of an imine with acetoxyacetyl chloride can produce 3-acetoxy-2-azetidinones, which can be subsequently hydrolyzed to yield 3-hydroxy-2-azetidinones. mdpi.com

Novel Cycloaddition Strategies (e.g., Enolate-Imine Cycloaddition, Kinugasa Reaction)

Beyond the classical Staudinger synthesis, novel cycloaddition strategies have emerged as powerful tools for the stereoselective synthesis of β-lactams. Among these, the ester enolate-imine cycloaddition and the Kinugasa reaction are particularly noteworthy.

The ester enolate-imine cyclocondensation is a highly effective method for the asymmetric synthesis of β-lactams. nih.govencyclopedia.pub The reaction proceeds through the stereoselective addition of a metal enolate of an ester to an imine. acs.org This addition forms the aza-anion of a β-amino ester, which then undergoes an intramolecular ring closure by attacking the ester carbonyl to furnish the monocyclic β-lactam. acs.org The stereoselectivity can be controlled by using either chiral ester enolates with achiral imines or achiral ester enolates with chiral imines. acs.org This strategy has been successfully adapted for solid-phase synthesis, expanding its utility for creating libraries of β-lactam compounds. researchgate.net

The Kinugasa reaction is another elegant method for the direct formation of the β-lactam ring. peerj.com This reaction typically involves the copper(I)-mediated [3+2] cycloaddition of a nitrone with a terminal alkyne. peerj.cominformahealthcare.comthieme-connect.com The initially formed isoxazoline (B3343090) intermediate rearranges under the reaction conditions to provide the β-lactam product. thieme-connect.com The Kinugasa reaction is known for its operational simplicity and can be performed under mild conditions with good to excellent yields and tolerance for a wide range of functional groups. informahealthcare.comrsc.org The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents, often yielding a mixture of cis and trans isomers. csic.es Recent advancements have focused on developing diastereoselective and enantioselective versions of the reaction, for example, by using chiral nitrones or chiral acetylenes. peerj.com

| Reaction | Key Reactants | Catalyst/Conditions | Product | Key Features | Reference |

| Enolate-Imine Cycloaddition | Ester Enolate, Imine | Base (e.g., LiHMDS) | β-Lactam | High stereocontrol, applicable to solid-phase synthesis | acs.orgnih.govresearchgate.net |

| Kinugasa Reaction | Nitrone, Terminal Alkyne | Cu(I) salt, Base | β-Lactam | Direct formation of β-lactam ring, mild conditions | peerj.cominformahealthcare.comthieme-connect.com |

Table 2: Overview of Novel Cycloaddition Strategies for β-Lactam Synthesis.

Post-Cyclization Introduction and Functionalization of the 3-Amino Group

Once the azetidinone core is constructed, the introduction and subsequent transformation of the C3-amino group are crucial steps for creating diverse and functionally complex derivatives. These transformations often require careful use of protecting groups and specialized reagents to modify the amino functionality without compromising the integrity of the strained β-lactam ring.

Orthogonal Protecting Group Strategies and Deprotection Methods

In the synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask a reactive functional group, such as an amine, to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org An orthogonal protecting group strategy is particularly powerful, employing multiple protecting groups that can be removed under distinct, non-interfering conditions. researchgate.net This allows for the selective deprotection and functionalization of specific sites within a molecule. organic-chemistry.org

For the amino group in azetidinone synthesis, several common protecting groups are employed, each with a unique cleavage condition, forming an orthogonal set:

Boc (tert-Butoxycarbonyl): This group is widely used and is stable to a variety of conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). mdpi.comug.edu.plmasterorganicchemistry.com

Cbz (Carboxybenzyl) or Z: This group is stable to acidic and basic conditions but is cleanly removed by catalytic hydrogenation (e.g., H₂ over Pd/C), a process known as hydrogenolysis. researchgate.netmasterorganicchemistry.com

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is stable to acid and hydrogenation but is labile under mild basic conditions, often using a solution of piperidine (B6355638) in an organic solvent. organic-chemistry.orgmasterorganicchemistry.com

The use of these groups allows for a planned, stepwise synthesis. For example, a synthetic route might start from N-Cbz-L-serine. nih.gov After the formation of the β-lactam ring, the Cbz group can be selectively removed via hydrogenation to reveal the free amine, which can then be further functionalized. nih.gov If another part of the molecule contained a Boc-protected amine, it would remain intact during the Cbz deprotection, illustrating the power of the orthogonal approach.

| Protecting Group | Abbreviation | Common Reagents for Removal | Removal Mechanism | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis | Cbz, Fmoc |

| Carboxybenzyl | Cbz (or Z) | H₂, Palladium on Carbon (Pd/C) | Hydrogenolysis | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine | Base (β-elimination) | Boc, Cbz |

Table 3: Common Orthogonal Protecting Groups for Amines and Their Deprotection Conditions.

Amino Group Transformations on the Azetidinone Ring

The free amino group at the C3 position of the azetidinone ring is a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net

A primary transformation is acylation to form amides. The this compound, often used as an acetate (B1210297) or hydrochloride salt, can be coupled with a variety of carboxylic acids using standard peptide coupling reagents (e.g., TBTU, EDC/HOBt) or by reacting with activated acid derivatives like acid chlorides. nih.govnih.gov This approach has been used to synthesize extensive series of N-(2-oxoazetidin-3-yl)amides, which have been investigated as potent enzyme inhibitors. nih.gov

Other important transformations include:

Carbamate (B1207046) Formation: Reaction of the amino group with isocyanates or chloroformates yields ureas and carbamates, respectively. This has been used to prepare series of (S)-aminoazetidin-2-one carbamate derivatives. escholarship.org

Reductive Amination: The amino group can react with aldehydes or ketones to form an intermediate imine, which is then reduced (e.g., with sodium cyanoborohydride) to yield substituted secondary or tertiary amines.

Ring Transformations: The 3-amino-2-azetidinone scaffold can serve as a "β-lactam synthon," where the strained ring is opened and reconfigured to generate other heterocyclic systems like imidazolidin-2-ones, piperazines, and 1,4-benzodiazepin-2-ones. researchgate.net

These functionalization strategies underscore the value of this compound as a versatile building block in medicinal chemistry, providing access to a vast chemical space of novel molecular architectures. researchgate.netnih.gov

Catalytic and Green Chemistry Approaches in Azetidinone Synthesis

The synthesis of the azetidinone ring, the core structure of β-lactam compounds, has evolved significantly with the integration of catalytic and green chemistry principles. These approaches aim to enhance efficiency, reduce waste, and improve the stereochemical control of reactions. Green chemistry methods, such as microwave-assisted synthesis and the use of biocatalysts, are increasingly employed to create more sustainable and economical synthetic routes. tandfonline.comtandfonline.com Catalytic methods, including organocatalysis and metal-catalysis, are pivotal in developing one-pot and multicomponent reactions that construct complex chiral molecules like this compound and its derivatives with high atom economy. researchgate.netmdpi.com

The stereoselective synthesis of chiral β-lactams often relies on the availability of optically pure precursors. A key strategy involves the biocatalytic reduction of β-keto esters to furnish chiral β-hydroxy esters, which are versatile intermediates. This transformation leverages the high stereoselectivity of enzymes, particularly ketoreductases (KREDs) and oxidoreductases found in microorganisms like baker's yeast (Saccharomyces cerevisiae). researchgate.netresearchgate.net

Baker's yeast has been extensively used for the asymmetric reduction of various β-keto esters, producing chiral alcohols with moderate to high enantiomeric excess (ee). researchgate.net For instance, the reduction of ethyl benzoylacetate with baker's yeast yields ethyl (S)-(-)-3-hydroxy-3-phenylpropionate, a precursor for chiral β-lactams. researchgate.net While convenient, whole-cell reductions can sometimes lead to mixtures of stereoisomers due to the presence of multiple reductase enzymes with differing specificities. researchgate.net

To overcome this, significant research has focused on using isolated or engineered ketoreductases. A systematic study on the dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters using KREDs demonstrated the synthesis of 15 structurally diverse chiral anti-aryl α-chloro β-hydroxy esters. rsc.org These reactions proceeded with high yields (74–98%), excellent diastereoselectivity (up to >99:1 dr), and enantioselectivity (mostly >99% ee). rsc.org In one notable example, a ten-gram scale reduction of a substrate using a specific ketoreductase, LfSDR1, was achieved with a high space-time yield, highlighting the industrial viability of this biocatalytic approach for producing key intermediates for complex molecules. rsc.org Similarly, ene-reductases from the Old Yellow Enzyme family have been used for the asymmetric bioreduction of α,β-unsaturated γ-keto esters, which are also valuable precursors, with excellent stereoselectivity and high conversions. rsc.org

| Biocatalyst/Enzyme | Substrate Type | Product | Stereoselectivity | Reference |

| Baker's Yeast (S. cerevisiae) | β-Keto Esters | Chiral β-Hydroxy Esters | Moderate to high ee | researchgate.net |

| Ketoreductases (KREDs) | Aryl α-chloro β-keto esters | anti-Aryl α-chloro β-hydroxy esters | up to >99:1 dr, >99% ee | rsc.org |

| Acinetobacter calcoaceticus | 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester | (3S,5S)-dihydroxy-6-(benzyloxy)hexanoic acid, ethyl ester | 97% optical purity | researchgate.net |

| Ene-reductases (Old Yellow Enzyme family) | α,β-Unsaturated γ-keto esters | Chiral γ-Oxo Esters | >99% ee | rsc.org |

Microwave-assisted organic synthesis has emerged as a powerful green chemistry tool for accelerating reactions, increasing yields, and improving product purity. derpharmachemica.comoatext.com In the context of azetidinone synthesis, microwave irradiation significantly reduces reaction times compared to conventional heating methods. ajrconline.org

The synthesis of 2-azetidinones via the cycloaddition of an imine with an acetyl chloride derivative is a common strategy. Conventional methods often require long reaction times, sometimes up to 16 hours under reflux. tandfonline.comtandfonline.com In contrast, microwave-assisted procedures can be completed in a matter of minutes. For example, the synthesis of a series of novel azetidinones was achieved in 3-4 minutes using a domestic microwave oven, with final product yields ranging from 65-80%. ajrconline.org Another study reported the synthesis of 2-azetidinone analogs with yields of 81-93% in just 20-30 minutes, a significant improvement over the 12-16 hours required by conventional heating. tandfonline.comtandfonline.com

These enhancements are attributed to the efficient and rapid heating of the reaction mixture by microwave energy. oatext.com This technology has been successfully applied to various steps in β-lactam synthesis, including the formation of Schiff base intermediates and the final cyclization to the azetidinone ring. derpharmachemica.comajrconline.org The use of solvent-free conditions in conjunction with microwave irradiation further enhances the green credentials of these synthetic protocols. derpharmachemica.combeilstein-journals.org

| Reaction Step | Conventional Method | Microwave-Assisted Method | Yield Improvement | Reference |

| Azetidinone Synthesis | 12–16 hours (reflux) | 20–30 minutes | Yields of 81–93% | tandfonline.comtandfonline.com |

| Hydrazide Synthesis | Not specified | 3–4 minutes | - | ajrconline.org |

| Schiff Base Cyclization | Not specified | Not specified | Yields of 60-80% | derpharmachemica.com |

| Tetrahydro-1,3-thiazepine Ring Closure | Long reaction times, harsh conditions | 1–8 minutes | Good to excellent yields (up to 73%) | beilstein-journals.org |

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like β-lactams from simple starting materials in a single synthetic operation. researchgate.net These reactions are characterized by high atom economy and procedural simplicity, minimizing waste and purification steps. vapourtec.com The Staudinger [2+2] cycloaddition between a ketene and an imine is a cornerstone of β-lactam synthesis and has been successfully integrated into various MCR formats. researchgate.netrsc.org

A notable example is the development of a three-component reaction for β-lactam synthesis from N-substituted hydroxylamines, aldehydes, and phenylacetylene, catalyzed by a copper complex, which proceeds in good to excellent yields. scilit.com Another innovative approach involves a three-component Staudinger reaction in a flow chemistry system, where imine generation and a Wolff rearrangement/cyclisation are telescoped to rapidly produce a diverse library of β-lactams. vapourtec.com

For the synthesis of chiral derivatives, stereoselective one-pot reactions have been developed. A one-pot synthesis of optically active 1,4-disubstituted-3-carbamoyl-azetidinones was achieved through the thermal generation of carbamoyl (B1232498) ketenes and their subsequent [2+2] cycloaddition with chiral aldimines. rsc.org This method yielded predominantly the trans diastereoisomer, which is a crucial stereochemical feature for certain biologically active β-lactams. rsc.orgpg.edu.pl The Ugi four-component reaction (U-4CR) is another powerful MCR that has been used to access conformationally constrained tricyclic β-lactam enantiomers and β-lactam peptidomimetics from β-amino acids, demonstrating the versatility of MCRs in generating structural diversity. taylorfrancis.com

| Reaction Type | Components | Catalyst/Conditions | Product | Key Feature | Reference |

| Three-Component Reaction | N-substituted hydroxylamines, aldehydes, phenylacetylene | CuCl/2,2′-bipyridine | β-Lactams | High efficiency | scilit.com |

| Three-Component Staudinger Reaction | Aldehyde, amine, diazoketone | Flow chemistry, Al₂O₃, UV light | β-Lactams | Rapid, scalable | vapourtec.com |

| One-Pot [2+2] Cycloaddition | 5-[(N-arylamino)(hydroxyl)methylene]-2,2-dimethyl-1,3-dioxa-4,6-diones, chiral aldimines | Thermal | trans-3-Carbamoyl-β-lactams | Stereoselective | rsc.org |

| Ugi Four-Component Reaction | β-Amino acid, isocyanide, aldehyde, carboxylic acid | Not specified | Tricyclic β-lactam enantiomers | Access to complex peptidomimetics | taylorfrancis.com |

| Staudinger Reaction | Acetic acid derivatives, in situ generated imines | Thermal melting | β-Lactam derivatives | Atom-economic, one-pot | researchgate.net |

Chemical Reactivity and Ring Transformations of the Azetidinone Core

Intrinsic Strain Energy and Ring Opening Susceptibility

The four-membered azetidinone ring is characterized by significant ring-strain energy, estimated to be around 25.2 kcal mol⁻¹. researchgate.net This strain is comparable to that of other small rings like aziridine (B145994) (26.7 kcal mol⁻¹) and cyclobutane (B1203170) (26.4 kcal mol⁻¹). researchgate.net The deviation from ideal bond angles and the enforced planarity of the amide bond within the small ring contribute to this high energy state. globalresearchonline.netresearchgate.net This stored energy makes the azetidinone ring thermodynamically predisposed to ring-opening reactions, which relieve the strain and lead to more stable, open-chain or larger ring structures. rsc.orgbeilstein-journals.org The susceptibility to ring cleavage is a defining characteristic of β-lactams and is fundamental to their chemical and biological activity. bhu.ac.innih.gov

Nucleophilic Ring-Opening Reactions

The electrophilic nature of the carbonyl carbon in the azetidinone ring makes it a prime target for nucleophilic attack. This reactivity is enhanced by the ring strain, which facilitates the cleavage of the acyl-nitrogen bond upon addition of a nucleophile. bhu.ac.in

Regioselectivity in Unsymmetric Azetidines

In unsymmetrically substituted azetidines, the regioselectivity of nucleophilic ring-opening is a critical factor. magtech.com.cnresearchgate.net The site of nucleophilic attack is influenced by the electronic and steric properties of the substituents on the azetidine (B1206935) ring. magtech.com.cn For instance, in 2-aryl-N-tosylazetidines, nucleophilic attack by alcohols occurs preferentially at the benzylic C2 position, leading to the formation of 1,3-amino ethers. iitk.ac.in This regioselectivity is attributed to the stabilization of the developing positive charge at the benzylic position during the transition state. iitk.ac.in

Lewis Acid Catalysis and Quaternary Ammonium (B1175870) Salt Activation

The rate and selectivity of nucleophilic ring-opening reactions can be significantly enhanced by the use of catalysts. Lewis acids, such as copper(II) triflate (Cu(OTf)₂), have been shown to effectively catalyze the ring-opening of 2-aryl-N-tosylazetidines with alcohols. iitk.ac.in The Lewis acid coordinates to the nitrogen atom of the azetidine, increasing its reactivity towards nucleophilic attack. iitk.ac.in This activation facilitates an SN2-type ring-opening mechanism. iitk.ac.in

Quaternary ammonium salts can also be employed to activate the azetidinone ring. google.com In a two-phase reaction system, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the azetidinone in the organic phase and a nucleophile in the aqueous phase. google.com This methodology has been used in the oxidation of (3S, 4S)-3-[(1'R)-tert-butyl dimethyl silyl (B83357) ethyl]-4-ethanoyl-1-p-methoxyphenyl-2-azetidinone. google.com The use of quaternary ammonium salts as a source of amines for the aminolysis of esters has also been reported, proceeding through a double C-N bond activation. sioc-journal.cn

Influence of Substituents on C-N Bond Cleavage

Substituents on the azetidinone ring play a crucial role in determining the ease of C-N bond cleavage. Electron-withdrawing groups on the nitrogen atom can activate the ring towards nucleophilic attack. bioorg.org Conversely, electron-donating groups on the ring carbons can stabilize any developing positive charge during the cleavage process, thereby influencing the reaction pathway. acs.org For example, the presence of an electron-rich phenyl group at the C4 position of a β-lactam can favor rearrangement to a tetrahydroquinoline upon reduction with alanes in the presence of a Lewis acid. acs.org The nature of the substituent at the C3 position also significantly impacts reactivity. mdpi.com

Rearrangement and Ring Expansion Reactions

The strained azetidinone core is a versatile precursor for various rearrangement and ring expansion reactions, leading to the formation of other heterocyclic systems. rsc.orgacs.org These transformations often proceed through the formation of reactive intermediates such as bicyclic azetidinium ions. acs.orgnih.gov

One notable example is the rearrangement of 2-(haloalkyl)azetidines, obtained from the reduction of the corresponding azetidin-2-ones, into 3,4-disubstituted pyrrolidines and piperidines. acs.orgnih.gov These reactions can be initiated by nucleophiles and proceed via bicyclic azetidinium intermediates. acs.org

Ring expansion reactions can also be achieved through other mechanisms. For example, azetidine carbamates can undergo an acid-mediated ring expansion to form 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed through a carbocation intermediate formed upon ring-opening. acs.org Additionally, photochemical rearrangements of azetidine ketones can lead to the formation of pyrroles. bhu.ac.in The magtech.com.cnacs.org-Stevens rearrangement, induced by the formation of an ammonium ylide, offers a pathway for the one-carbon ring expansion of aziridines to azetidines, and conceptually from azetidines to pyrrolidines. nih.govchemrxiv.org

Stevens Rearrangement Analogues

The Stevens rearrangement is a chemical reaction that involves the nih.gov-migration of a substituent from a quaternary ammonium salt to an adjacent carbanionic center. wikipedia.org In the context of azetidin-2-one (B1220530) chemistry, analogues of this rearrangement can be initiated by the formation of an ylide at the ring nitrogen. This process typically begins with the N-alkylation or N-acylation of the azetidinone, followed by deprotonation of a carbon atom adjacent to the nitrogen, which is facilitated by a strong base. wikipedia.org The resulting ylide is a key intermediate that subsequently undergoes rearrangement.

The rearrangement itself involves the cleavage of the N1-C2 bond of the azetidinone ring and the concurrent formation of a new carbon-carbon bond. This transformation effectively expands the four-membered ring into a five-membered ring system, such as a substituted pyrrolidinone. nih.gov The specific structure of the product is highly dependent on the substituents attached to the nitrogen atom and the reaction conditions. For instance, the choice of base and solvent can significantly influence the reaction's outcome. wikipedia.org This rearrangement serves as a valuable synthetic tool for converting readily available β-lactams into more complex heterocyclic structures. nih.gov

| Precursor Type | Rearrangement Conditions | Product Type |

| N-Benzyl-3-aminoazetidin-2-one derivative | Strong base (e.g., n-BuLi) | Substituted pyrrolidinone |

| N-(Carbomethoxymethyl)-3-aminoazetidin-2-one derivative | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Dihydropyrrole derivative |

Tandem Intramolecular Ring-Opening/Closing Cascades

The significant ring strain of the β-lactam in (S)-3-Aminoazetidin-2-one derivatives makes them ideal substrates for tandem reactions. These reactions are initiated by a ring-opening event, which is then followed by an intramolecular ring-closing step to form a new cyclic structure. rsc.org This cascade process is often triggered by the nucleophilic attack at the electrophilic C2 carbonyl carbon, leading to the scission of the N1-C2 amide bond. scribd.com

A common approach involves using a bifunctional nucleophile. After the initial ring-opening, a second nucleophilic site within the same molecule attacks another electrophilic center, leading to the formation of a new heterocyclic ring. rsc.org For example, reacting a suitably protected 3-aminoazetidin-2-one (B3054971) with a nucleophile can lead to the formation of various bicyclic systems. sioc-journal.cn The nature of the substituents on the azetidinone ring and the choice of the nucleophile are critical in determining the final product of these cascade reactions. rsc.org

| Initiating Reagent/Condition | Intermediate | Final Product |

| Hydrazine | Ring-opened amino acid hydrazide | Pyrazolidinone derivative |

| Hydroxylamine | Ring-opened amino acid hydroxamate | Isoxazolidinone derivative |

| Heat in the presence of a dienophile | Azetinone intermediate | Fused bicyclic lactam |

Functional Group Transformations at the 3-Amino Position and Ring Nitrogen

The presence of the 3-amino group and the ring nitrogen in this compound provides opportunities for a variety of functional group transformations. These modifications are essential for the synthesis of diverse derivatives, many of which are investigated for their potential biological activities. nih.govresearchgate.net

Amide Bond Formation and Derivatization

The amino group at the C3 position is a primary site for chemical modification. nih.gov It readily undergoes acylation with various acylating agents, including acid chlorides and anhydrides, to form the corresponding amides. This is a fundamental reaction in the synthesis of many β-lactam antibiotics, where the C3 side chain plays a crucial role in their antibacterial efficacy. researchgate.net

Beyond simple acylation, the amino group can be derivatized to form other functional groups. For instance, it can react with isocyanates to produce ureas or with sulfonyl chlorides to yield sulfonamides. nih.gov These derivatizations enable the introduction of a wide range of structural and functional diversity into the molecule. nih.gov

Oxidation and Reduction of Amino and Nitrile Moieties

The oxidation state of the substituent at the C3 position can be manipulated to access different derivatives. For example, a 3-nitroazetidin-2-one can be reduced to the corresponding 3-aminoazetidin-2-one. ucr.edu Conversely, while less common due to the sensitivity of the β-lactam ring, the amino group can undergo oxidation. ucr.edu

In many synthetic routes towards this compound, a nitrile group serves as a precursor to the amino group. The reduction of a 3-nitrile-azetidin-2-one is a key transformation. nih.gov This reduction is typically achieved through catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, or by employing chemical reducing agents like lithium aluminum hydride. ucr.edunih.gov

Nucleophilic Substitution on the Azetidine Ring

The nitrogen atom of the azetidinone ring is itself nucleophilic and can be functionalized through alkylation or acylation. N-functionalization is often employed as a protective strategy during other chemical transformations or to introduce specific groups that can modulate the molecule's properties. organic-chemistry.org Common substituents on the nitrogen include benzyl (B1604629) groups, which can be later removed by hydrogenolysis, as well as silyl ethers and carbamates.

Nucleophilic substitution can also be carried out at the C4 position, especially when a good leaving group is present. For instance, 4-acetoxyazetidin-2-ones can react with various nucleophiles, including those based on carbon, nitrogen, and sulfur, to displace the acetoxy group. scribd.com This allows for the introduction of a wide array of substituents at this position, further expanding the chemical diversity of the azetidinone scaffold.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (S)-3-Aminoazetidin-2-one in solution. One- and two-dimensional experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the molecule. The asymmetry of the molecule renders all protons and carbons chemically distinct.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons at the C3 and C4 positions of the azetidine (B1206935) ring, as well as signals for the amine (NH₂) and amide (NH) protons. The proton at the chiral center (C3-H) would typically appear as a multiplet due to coupling with the diastereotopic protons on the adjacent C4 carbon. The two C4 protons would also appear as distinct multiplets. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl groups.

¹³C NMR: The carbon spectrum will display three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon (C2) of the β-lactam ring is the most deshielded, appearing significantly downfield (typically 170-185 ppm). libretexts.org The chiral methine carbon (C3) bonded to the amino group and the methylene (B1212753) carbon (C4) will appear at characteristic upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and structural motifs.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| CH -NH₂ | ¹H | 3.5 - 4.5 | Multiplet |

| CH ₂ | ¹H | 3.0 - 3.8 | Two Multiplets |

| NH | ¹H | 7.5 - 8.5 | Broad Singlet |

| NH ₂ | ¹H | 1.5 - 3.0 | Broad Singlet |

| C =O | ¹³C | 170 - 180 | Singlet |

| C H-NH₂ | ¹³C | 45 - 55 | Singlet |

| C H₂ | ¹³C | 35 - 45 | Singlet |

To confirm the enantiomeric purity of a sample of this compound, chiral shift reagents (CSRs) are employed in NMR spectroscopy. Lanthanide-based CSRs, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are Lewis acids that can reversibly coordinate with Lewis basic sites in the molecule, such as the primary amine. mit.edu

When the chiral reagent complexes with the enantiomers of 3-Aminoazetidin-2-one (B3054971), it forms temporary diastereomeric complexes. These diastereomeric complexes have different magnetic environments, causing a separation of NMR signals for the (S) and (R) enantiomers. capes.gov.br By integrating the distinct signals corresponding to each enantiomer, the enantiomeric excess (ee) of the sample can be accurately quantified. This method is crucial for quality control in asymmetric synthesis.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously confirming the proposed structure and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the signal of the C3 proton with those of the two C4 protons, confirming their connectivity within the four-membered ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain insight into the molecule's structure through analysis of its fragmentation patterns. For the molecular formula C₃H₆N₂O, the monoisotopic mass is 86.0480 Da.

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 87.05. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to a high degree of accuracy.

Tandem mass spectrometry (MS/MS) induces fragmentation of the parent ion, providing structural clues. The strained β-lactam ring is a common site for fragmentation. Key fragmentation pathways for amino acids and related compounds often involve the loss of small, stable neutral molecules. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (for [M+H]⁺) | Proposed Fragment | Identity of Neutral Loss |

|---|---|---|

| 87.05 | [C₃H₇N₂O]⁺ | Parent Ion ([M+H]⁺) |

| 70.02 | [C₃H₄NO]⁺ | Ammonia (NH₃) |

| 59.04 | [C₂H₅N₂]⁺ | Carbon Monoxide (CO) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The spectrum of this compound is dominated by absorptions characteristic of its amine and β-lactam functionalities.

The most diagnostic feature of a β-lactam is its carbonyl (C=O) stretching vibration, which appears at a significantly higher frequency (1730–1770 cm⁻¹) compared to acyclic amides (1650 cm⁻¹) due to the increased ring strain. pg.edu.pl Other key absorptions include the N-H stretches from the amide and primary amine groups, and the N-H bend of the primary amine.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Amide (β-lactam) | N-H Stretch | 3200 - 3400 | Medium |

| β-Lactam | C=O Stretch | 1730 - 1770 | Strong |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides experimental verification of the mass percentages of the constituent elements in a purified sample. intertek.com This technique is fundamental for confirming the molecular formula of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values derived from the molecular formula, C₃H₆N₂O.

Table 4: Theoretical Elemental Composition of this compound (C₃H₆N₂O)

| Element | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|

| Carbon (C) | 12.011 | 36.033 | 41.85 |

| Hydrogen (H) | 1.008 | 6.048 | 7.03 |

| Nitrogen (N) | 14.007 | 28.014 | 32.55 |

| Oxygen (O) | 15.999 | 15.999 | 18.59 |

| Total | | 86.094 | 100.00 |

A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and correct stoichiometric composition.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

The assessment of purity for chiral compounds such as this compound is a critical aspect of its characterization, ensuring the absence of chemical impurities and, most importantly, the unwanted enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose. Due to the structural nature of this compound, a β-lactam containing a primary amine, specific chromatographic strategies are necessary to achieve accurate and reliable purity profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for the purity assessment of non-volatile and thermally labile compounds like β-lactams. For a chiral molecule such as this compound, the primary challenge is the separation of its enantiomers to determine the enantiomeric excess (e.e.). This is typically achieved through chiral HPLC.

Chiral Stationary Phases (CSPs): The direct separation of enantiomers is most effectively accomplished using columns packed with a chiral stationary phase. Several types of CSPs have proven effective for the resolution of chiral amines and β-lactam compounds. nih.gov

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) and amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD), are widely used for the enantiomeric separation of a broad range of chiral compounds, including those with amine functionalities. yakhak.orgmdpi.com The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.

Macrocyclic Glycopeptide-based CSPs: Stationary phases based on antibiotics like teicoplanin and vancomycin (B549263) are particularly effective for the separation of underivatized amino acids and related compounds. sigmaaldrich.com Given the amino acid-like structure of this compound, these CSPs offer a high potential for successful enantiomeric resolution.

Crown Ether-based CSPs: These are especially useful for the enantioseparation of primary amine compounds.

Mobile Phase and Detection: The choice of mobile phase is crucial and depends on the selected CSP. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic modes are often employed. yakhak.org Due to the lack of a strong chromophore in this compound, UV detection can be challenging. Therefore, derivatization with a UV-active agent is a common strategy. Reagents that react with the primary amine to introduce a chromophore can be used pre-column. Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be utilized for detection without derivatization.

Indirect Chiral HPLC: An alternative to direct separation on a CSP is the indirect method. This involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column.

A representative HPLC method for the chiral purity assessment of a 3-amino-β-lactam is detailed in the interactive table below.

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm (after appropriate derivatization) or Mass Spectrometry |

| Injection Volume | 10 µL |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer (hypothetical, depends on specific interactions) |

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For a polar and relatively non-volatile compound like this compound, direct analysis by GC is not feasible. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. nih.gov

Derivatization for GC Analysis: The primary amine and the lactam functionality can be derivatized. A common approach for amino compounds is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the N-H bonds to N-Si(CH₃)₃. This significantly increases the volatility of the analyte.

Chiral GC: To assess enantiomeric purity, a chiral capillary column is required. Cyclodextrin-based chiral stationary phases are frequently used for the separation of enantiomers of a wide variety of compounds, including derivatized amino acids and amines. researchgate.net

A summary of a potential GC method for the purity assessment of this compound following derivatization is presented in the interactive table below.

| Parameter | Condition |

| Chromatograph | Gas Chromatograph |

| Column | Chirasil-Dex CB (Di-O-acetyl-tert-butyldimethylsilyl-β-cyclodextrin), 25 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Sample Preparation | Derivatization with a silylating agent (e.g., MSTFA) prior to injection |

Biological Activities and Mechanisms of Action of S 3 Aminoazetidin 2 One Derivatives

Antibacterial and Antimicrobial Efficacy

The azetidin-2-one (B1220530) ring, a four-membered lactam, is the central structural feature of β-lactam antibiotics, which are a cornerstone of antibacterial therapy. researchgate.netnih.gov While extensive research has been conducted on various derivatives of the azetidin-2-one core, specific studies detailing the antibacterial and antimicrobial efficacy of (S)-3-aminoazetidin-2-one derivatives are limited in the current scientific literature. However, the broader class of azetidin-2-one compounds has been investigated for its potential to combat bacterial infections through several key mechanisms.

Penicillin-Binding Protein (PBP) Inhibition and Peptidoglycan Biosynthesis Disruption

Penicillin-binding proteins (PBPs) are essential bacterial enzymes that catalyze the final steps of peptidoglycan biosynthesis. srce.hr Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis. nih.govwikipedia.org The mechanism of action of β-lactam antibiotics involves the acylation of the active site serine of PBPs, leading to their irreversible inhibition. mdpi.com This disruption of peptidoglycan cross-linking weakens the cell wall, ultimately causing bacterial cell death. wikipedia.org

Many classes of β-lactam antibiotics are characterized by the presence of a 3-aminoazetidin-2-one (B3054971) core, which mimics the D-alanyl-D-alanine substrate of PBPs. researchgate.netresearchgate.net The development of novel monocyclic β-lactams, as a complement to traditional bicyclic compounds, is an active area of research to combat resistant bacteria. researchgate.net While the this compound structure is a key building block for these potential antibacterial agents, specific data on its direct PBP inhibitory activity and disruption of peptidoglycan synthesis are not extensively detailed in available research.

Activity Against Drug-Resistant Bacterial Strains

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. nih.gov The development of new antibacterial agents with activity against these resistant strains is a critical priority. Some studies have explored the synthesis of novel azetidin-2-one derivatives with the aim of discovering compounds effective against MDR pathogens. For instance, certain thiazole-containing azetidin-2-one derivatives have shown activity against MRSA. mdpi.com However, specific research focusing on the activity of this compound derivatives against a broad panel of drug-resistant bacterial strains remains an area for further investigation.

DNA Gyrase Inhibition in Pathogens

DNA gyrase is a type II topoisomerase that plays a vital role in bacterial DNA replication, transcription, and repair. researchgate.netresearchgate.net It is a validated target for antibacterial drugs, notably the fluoroquinolone class of antibiotics. nih.govnih.gov Some research has focused on designing and synthesizing 2-azetidinone derivatives as potential DNA gyrase inhibitors. researchgate.netresearchgate.net Molecular docking studies have been employed to investigate the interaction of these compounds with the DNA gyrase enzyme. researchgate.netrsc.org While this indicates a potential mechanism for some azetidinone compounds, there is a lack of specific studies demonstrating that this compound derivatives exert their antibacterial effects through the inhibition of DNA gyrase.

Anti-Inflammatory and Immunomodulatory Effects

In contrast to the limited specific data on their antibacterial mechanisms, the anti-inflammatory and immunomodulatory properties of this compound derivatives are well-documented. These effects are primarily mediated through the inhibition of N-acylethanolamine acid amidase (NAAA).

N-Acylethanolamine Acid Amidase (NAAA) Inhibition and Lipid Mediator Modulation

N-acylethanolamine acid amidase (NAAA) is a cysteine hydrolase responsible for the degradation of a class of endogenous lipid mediators known as N-acylethanolamines (NAEs). researchgate.netresearchgate.netderpharmachemica.com A prominent member of this family is palmitoylethanolamide (B50096) (PEA), which is an endogenous anti-inflammatory and analgesic compound. researchgate.netresearchgate.netderpharmachemica.com By catalyzing the hydrolysis of PEA, NAAA terminates its signaling activity.

Derivatives of this compound have been identified as potent and selective inhibitors of NAAA. researchgate.netresearchgate.netderpharmachemica.com The inhibitory mechanism involves the β-lactam moiety of the this compound core, which is crucial for activity. researchgate.net The (S)-configuration of the acylamino substituent at the C(3) position is strongly preferred for NAAA inhibition over the (R)-configuration. researchgate.net By inhibiting NAAA, these derivatives prevent the breakdown of PEA, leading to an increase in its endogenous levels. This elevation of PEA levels enhances its natural anti-inflammatory and immunomodulatory actions.

One notable derivative, ARN726 (4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate), has been shown to be a potent and systemically active NAAA inhibitor. researchgate.net

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation

The anti-inflammatory effects of elevated PEA levels, resulting from NAAA inhibition by this compound derivatives, are mediated through the activation of the peroxisome proliferator-activated receptor-α (PPAR-α). researchgate.netresearchgate.netderpharmachemica.com PPAR-α is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. PEA is an endogenous ligand for PPAR-α. researchgate.netresearchgate.netderpharmachemica.com The activation of PPAR-α by increased levels of PEA leads to the downstream regulation of gene expression, ultimately suppressing inflammatory responses. researchgate.net This mechanism has been demonstrated in animal models where the anti-inflammatory effects of NAAA inhibitors are absent in PPAR-α null mice. researchgate.net

Table 1: NAAA Inhibitory Activity of Representative this compound Derivatives

| Compound | Structure | IC50 (nM) for human NAAA | Reference |

| ARN726 | 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate | 27 | researchgate.net |

| Derivative 3b | Structure not fully specified in provided text | Potent inhibitor | researchgate.net |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Anticancer and Antitumor Potentials

Derivatives of this compound have emerged as significant inhibitors of tubulin polymerization, a key process in cell division. These compounds are often designed as cis-restricted analogues of combretastatin (B1194345) A-4, a potent natural tubulin inhibitor. researchgate.netnih.gov By replacing the flexible cis-double bond of combretastatin A-4 with the rigid azetidin-2-one ring, these derivatives prevent cis/trans isomerization, which is known to inactivate the parent compound, thereby enhancing antiproliferative activity. researchgate.net

The mechanism of action involves binding to the colchicine (B1669291) site on β-tubulin. researchgate.netnih.gov This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during mitosis. acs.orgmdpi.com The inhibition leads to a cascade of events, beginning with the arrest of the cell cycle. Molecular docking studies have confirmed that these derivatives can occupy the colchicine-binding site effectively. nih.gov For instance, a series of 2-anilino triazolopyrimidines, which can be considered complex derivatives, showed potent tubulin polymerization inhibition, with the most active compound, 3d , having an IC50 value of 0.45 µM. mdpi.com Another derivative, D13 , from a quinoline-sulfonamide series, also inhibited tubulin assembly with an IC50 of 6.74 µM. mdpi.com These findings underscore the potential of the azetidinone scaffold in developing new microtubule-targeting agents.

The primary cytotoxic mechanism of this compound derivatives in cancer cells is directly linked to their function as tubulin polymerization inhibitors. By disrupting microtubule function, these compounds induce cell cycle arrest, predominantly in the G2/M phase, and subsequently trigger apoptosis (programmed cell death). researchgate.netresearchgate.net

Studies have demonstrated potent cytotoxic activity against a range of human cancer cell lines. For example, a series of 1,3,4-trisubstituted azetidin-2-one derivatives were evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with the most active compounds showing significant antiproliferative effects. researchgate.net In another study, 3-amino-2-azetidinone derivatives synthesized as combretastatin A4 analogues showed high cytotoxicity against the SW48 colon cancer cell line, with IC50 values ranging from 14.0 to 564.2 nM. nih.gov The induction of apoptosis has been confirmed through assays showing the activation of key executioner enzymes like caspase-3. researchgate.net Furthermore, microarray and molecular analysis of cells treated with an azetidin-2-one derivative, compound 6 , revealed the overexpression of genes related to cytoskeleton regulation and apoptosis, confirming the mechanism at a molecular level. researchgate.net This targeted mechanism makes these compounds promising candidates for cancer therapy. mdpi.com

Table 1: Cytotoxicity of Selected Azetidin-2-one Derivatives

| Compound | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Various Derivatives | SW48 (Colon) | 14.0 - 564.2 nM | nih.gov |

| 3d (triazolopyrimidine) | HeLa (Cervical) | 30 nM | mdpi.com |

| 3d (triazolopyrimidine) | A549 (Lung) | 43 nM | mdpi.com |

| 3d (triazolopyrimidine) | HT-29 (Colon) | 33 nM | mdpi.com |

| D13 (quinoline-sulfonamide) | HeLa (Cervical) | 1.34 µM | mdpi.com |

| Compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) | SiHa (Cervical) | 10.9 µM | researchgate.net |

| Compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) | B16F10 (Melanoma) | 12.3 µM | researchgate.net |

Central Nervous System (CNS) Activities

The this compound scaffold has been instrumental in developing novel, non-imidazole agonists for the histamine (B1213489) H3 receptor (H3R). researchgate.netnih.gov The H3R is a presynaptic receptor in the CNS that regulates the release of histamine and other key neurotransmitters, making it a target for treating various neurological and psychiatric disorders. researchgate.netscilit.com

A series of 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines were designed and synthesized, yielding several potent and full H3R agonists. researchgate.netajrconline.org The lead compound from this series, VUF16839 (14d) , demonstrated high affinity and potency with a pKi of 8.5 and a pEC50 of 9.5, respectively. researchgate.netnih.gov Molecular modeling suggests that these non-imidazole ligands achieve key interactions within the H3R binding site similar to the endogenous ligand, histamine. researchgate.net In vivo testing of compound 14d in a social recognition test in mice produced an amnesic effect, confirming its CNS activity and target engagement. researchgate.netnih.gov The development of such potent and selective non-imidazole agonists represents a significant advance in H3R pharmacology.

Table 2: In Vitro Activity of 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine Derivatives at the Human H3 Receptor

| Compound | R¹ | R² | pKi | pEC50 | Intrinsic Activity (α) | Reference |

|---|---|---|---|---|---|---|

| 11b | i-Pr | H | 7.3 | 7.6 | 0.3 | researchgate.net |

| 12b | Me | H | 8.2 | 8.9 | 0.9 | researchgate.net |

| 13b | Et | H | 8.3 | 9.0 | 0.8 | researchgate.net |

| 14d | H | Me | 8.5 | 9.5 | 1.0 | researchgate.net |

The azetidine (B1206935) moiety, a core component of this compound, has been incorporated into novel positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. acs.orgCurrent time information in Bangalore, IN. M4 receptors are a key drug target for neurological disorders such as schizophrenia and Parkinson's disease. scilit.comCurrent time information in Bangalore, IN. PAMs offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, which can lead to greater subtype selectivity and fewer side effects compared to direct agonists. nih.govscilit.com

In structure-activity relationship (SAR) studies of M4 PAMs, the size of an amine tail group was found to be critical for potency. Researchers discovered that systematically reducing the size of this amine ring from piperidine (B6355638) to pyrrolidine (B122466), and further to azetidine, resulted in a progressive and significant increase in potency. acs.orgCurrent time information in Bangalore, IN. For example, in one series, the azetidine derivative (13f ) showed an hM4 EC50 of 3.1 µM, a notable improvement over the corresponding pyrrolidine analogue (13e , EC50 = 5.9 µM). Current time information in Bangalore, IN. This demonstrates that the compact, rigid structure of the azetidine ring is beneficial for achieving potent M4 PAM activity, making it a valuable component in the design of new CNS-active agents.

The azetidin-2-one nucleus has been investigated as a scaffold for novel antidepressant agents. Current time information in Bangalore, IN.indexcopernicus.com Several studies have reported that derivatives incorporating this four-membered ring exhibit antidepressant-like effects in preclinical models. Current time information in Bangalore, IN. The proposed mechanisms for this activity are diverse, suggesting that these compounds may interact with multiple targets relevant to depression.

One patented series of azetidine derivatives has been shown to act as a triple reuptake inhibitor, simultaneously blocking the reuptake of serotonin, norepinephrine, and dopamine. This broad-spectrum mechanism is considered advantageous for potentially reducing side effects compared to more selective agents. Other research has explored indole-bearing azetidine derivatives, linking two known pharmacophores to generate new molecular templates. Molecular docking studies of these compounds suggest they may act by inhibiting the monoamine oxidase A (MAO-A) enzyme, a well-established target for antidepressant drugs. In behavioral studies using animal models like the forced swim test and tail suspension test, certain synthesized azetidinone compounds significantly reduced immobility time, an indicator of antidepressant efficacy. Current time information in Bangalore, IN. These findings highlight the 2-azetidinone skeleton as a promising starting point for developing new CNS agents for therapeutic use.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Combretastatin A-4 |

| 3d (2-p-toluidino-7-(3′,4′,5′-trimethoxyphenyl)- researchgate.nettriazolo[1,5-a]pyrimidine) |

| D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) |

| Compound 6 (N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one) |

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines |

| VUF16839 (14d) |

| 11b |

| 12b |

| 13b |

| 13e |

| 13f |

| Indole-bearing azetidine derivatives |

Other Therapeutic Applications and Enzyme Inhibition

Derivatives of this compound have been explored for a variety of therapeutic applications beyond their well-known antibacterial properties. These applications often stem from their ability to inhibit specific enzymes involved in various pathological processes.

Thrombin and Angiotensin-Converting Enzyme (ACE) Inhibition

The inhibition of key enzymes in the coagulation cascade and the renin-angiotensin system represents a significant therapeutic strategy for managing cardiovascular disorders.

Thrombin Inhibition:

Thrombin is a serine protease that plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been synthesized and evaluated as inhibitors of thrombin. nih.gov An N-unsubstituted, 4-phenethyl derivative demonstrated weak inhibition of thrombin, trypsin, and plasmin. However, acetylation of the β-lactam nitrogen atom resulted in an effective, time-dependent inhibitor of thrombin and a potent inhibitor of plasmin. nih.gov

Further investigation into the structure-activity relationship revealed that a substituent at the C-4 position of the β-lactam ring is essential for good inhibitory properties. nih.gov Generally, the presence of polar C-4 substituents enhanced the selectivity of inhibition for thrombin over plasmin. nih.gov The stereochemistry of the substituents was also found to be important, with a trans relationship between the C-3 and C-4 substituents being superior to a cis disposition. nih.gov Shortening the guanidinopropyl side chain to a guanidinobutyl moiety led to a reduction in activity. nih.gov While several of these compounds effectively inhibited thrombin-induced clot formation in human plasma in vitro, this activity did not always correlate with the inhibition of thrombin-induced cleavage of a synthetic substrate, which may be due to the chemical instability and degradation of the compounds in plasma. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition:

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.org ACE inhibitors are widely used in the treatment of hypertension and heart failure. frontiersin.org The mechanism of action of ACE inhibitors involves blocking the production of angiotensin II, which leads to vasodilation and a reduction in blood pressure. frontiersin.org While specific studies on this compound derivatives as ACE inhibitors are not extensively documented in the reviewed literature, the general principle of ACE inhibition by small molecules often involves mimicking the substrate to bind to the active site of the enzyme. Given the structural similarities of azetidinone-based compounds to dipeptides, it is plausible that derivatives of this compound could be designed to target the active site of ACE.

Cholesterol Absorption Inhibition

A significant area of investigation for azetidin-2-one derivatives has been their role as cholesterol absorption inhibitors. The well-known drug Ezetimibe (B1671841), which contains a 2-azetidinone ring, functions by this mechanism. Research has shown that various derivatives of 2-azetidinone can effectively inhibit cholesterol absorption. For instance, (3R,4S)-l,4-bis-(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone was identified as an effective cholesterol absorption inhibitor. researchgate.net Structure-activity relationship studies have indicated that a 4-methoxyphenyl (B3050149) substituent at the C-4 position and a phenylalkyl substituent at the C-3 position of the azetidinone nucleus are effective for this activity. researchgate.net

Novel amide ezetimibe analogs synthesized from trans-3-amino-(3R,4R)-β-lactam have also demonstrated significant inhibition of cholesterol uptake in human intestinal cell lines. biorxiv.org Some of these compounds showed considerable reduction of cholesterol concentrations in the liver and small intestine of mice, indicating their potential as cholesterol absorption inhibitors in vivo. biorxiv.org

| Compound | Target/Assay | IC50/EC50 | Reference |

| Amide ezetimibe analog 5a | Cholesterol uptake in hNPC1L1/MDCKII cells | 20 μM | biorxiv.org |

| Amide ezetimibe analog 5b | Cholesterol uptake in hNPC1L1/MDCKII cells | 18 μM | biorxiv.org |

| Amide ezetimibe analog 5c | Cholesterol uptake in hNPC1L1/MDCKII cells | 88 μM | biorxiv.org |

| Amide ezetimibe analog 5d | Cholesterol uptake in hNPC1L1/MDCKII cells | 46 μM | biorxiv.org |

| Amide ezetimibe analog 5e | Cholesterol uptake in hNPC1L1/MDCKII cells | 70 μM | biorxiv.org |

| Amide ezetimibe analog 5f | Cholesterol uptake in hNPC1L1/MDCKII cells | 54 μM | biorxiv.org |

| Diastereoisomeric mixture of an amino-β-lactam derivative | Cholesterol absorption | 60 μM | ias.ac.in |

Antiviral and Antioxidant Properties

The broad biological activity of azetidin-2-one derivatives extends to antiviral and antioxidant effects.

Antiviral Properties:

Derivatives of the 2-azetidinone skeleton have shown promise as antiviral agents. For example, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been evaluated for their antiviral activity against a range of DNA and RNA viruses. nih.gov One such derivative, trans-11f, exhibited moderate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM. nih.govsemanticscholar.org Its isomer, cis-11f, was found to be active against the influenza A virus H1N1 subtype with an EC50 of 8.3 µM. nih.govsemanticscholar.org Peptide-linked monocyclic azetidinones have also been synthesized and shown to have inhibitory activity against human cytomegalovirus protease. nih.gov Furthermore, some azetidinone derivatives have been investigated for their activity against the human immunodeficiency virus (HIV). chim.it

| Compound/Derivative Class | Virus | IC50/EC50 | Reference |

| trans-11f (azetidin-2-one derivative) | Human coronavirus (229E) | 45 µM | nih.govsemanticscholar.org |

| cis-11f (azetidin-2-one derivative) | Influenza A virus (H1N1) | 8.3 µM | nih.govsemanticscholar.org |

| Thiazolo[2, 3- a]isoindolone derivative | HIV-1 RT | 90 nM | chim.it |

| 9b-(1-naphthyl)-2, 3, 5, 9b-tetrahydrooxazolo [2, 3-a]isoindol-5(9bH)-one | HIV-RT | 1.8 µM | chim.it |

| Tripeptide-β-lactam inhibitor | Dengue virus protease | 2.3 µM | acs.org |

| Tripeptide-β-lactam inhibitor | West Nile virus protease | 4.1 µM | acs.org |

Antioxidant Properties:

Several studies have explored the antioxidant potential of azetidinone derivatives. In one study, newly synthesized bis-azetidinone compounds were assessed for their antioxidant efficiency using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results indicated that these compounds possess antioxidant activity. nih.govresearchgate.netnih.gov Another study on new azetidinone derivatives also confirmed their antioxidant activity, with some compounds showing effective radical scavenging properties. bepls.com For instance, compounds Va and Vb in one study exhibited IC50 values of 31.4 µg/ml and 28.1 µg/ml, respectively, in the DPPH assay. bepls.com The antioxidant potential of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides was also investigated, with all tested compounds showing excellent antioxidant activity compared to the parent sulfonamides. nih.gov

| Compound/Derivative Class | Antioxidant Assay | IC50 Value | Reference |

| Azetidinone derivative Va | DPPH | 31.4 µg/ml | bepls.com |

| Azetidinone derivative Vb | DPPH | 28.1 µg/ml | bepls.com |

| Diindolylmethane (DIM) derivative 3c | DPPH | 3-fold more potent than Vitamin E | amegroups.cn |

| Diindolylmethane (DIM) derivative 4c | DPPH | 3-fold more potent than Vitamin E | amegroups.cn |

| Cinnamaldehyde-based chalcone (B49325) derivative 3e | DPPH | 32.19 ± 3.92 µM | nih.gov |

Role as Amino Acid Surrogates and Peptidomimetics in Drug Design

The constrained four-membered ring of this compound makes it an attractive scaffold for the design of amino acid surrogates and peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. scholarsresearchlibrary.comnih.gov